1H-Pyrrolo[2,3-B]pyridine, 6-ethyl-
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-ethyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-8-4-3-7-5-6-10-9(7)11-8/h3-6H,2H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGDVKMOFJWRLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=C1)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements within their rings, are of paramount importance in the field of drug discovery. rroij.comnih.govijraset.comijsrtjournal.com Their prevalence is underscored by the fact that over 85% of all biologically active chemical entities contain a heterocyclic motif. nih.gov This widespread presence is attributable to their remarkable structural diversity and their ability to interact with a wide array of biological targets, including enzymes, receptors, and nucleic acids. rroij.comijraset.com
The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules. ijsrtjournal.comvicihealthsciences.com These properties, including polarity, solubility, and hydrogen bonding capacity, can be finely tuned through synthetic modifications, allowing medicinal chemists to optimize the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. nih.gov Furthermore, the rigid frameworks of heterocyclic compounds provide a basis for designing molecules with high specificity and potency, thereby minimizing off-target effects. rroij.com The versatility of these scaffolds also enables the development of agents that can overcome drug resistance, a significant challenge in modern medicine. rroij.comijraset.com
An Overview of the 1h Pyrrolo 2,3 B Pyridine Core As a Pharmacophore
The 1H-pyrrolo[2,3-b]pyridine ring system, also known as 7-azaindole (B17877), is a privileged scaffold in medicinal chemistry. pharmablock.comnih.govnih.gov It is considered a bioisostere of indole (B1671886), meaning it has a similar size and shape but different electronic properties due to the presence of a nitrogen atom in the six-membered ring. pharmablock.com This substitution can lead to improved pharmacological properties and provides an avenue for creating novel intellectual property. pharmablock.com
The 1H-pyrrolo[2,3-b]pyridine core serves as a versatile pharmacophore, a molecular feature responsible for a drug's biological activity. Its structure allows for the formation of key interactions with biological targets. For instance, the pyrrole (B145914) nitrogen and the pyridine (B92270) nitrogen can act as hydrogen bond donors and acceptors, respectively, facilitating strong and specific binding to proteins. nih.gov This scaffold has been successfully incorporated into a multitude of inhibitors targeting various enzymes, demonstrating its broad applicability. nih.govrsc.orgnih.govacs.org
Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown a wide range of biological activities, including but not limited to:
Anticancer nih.govrsc.orgacs.orgresearchgate.net
Anti-inflammatory juniperpublishers.com
Antiviral juniperpublishers.com
Antifungal juniperpublishers.com
Antibacterial juniperpublishers.com
Inhibitors of various kinases such as FGFR, JAK3, and CDK8 rsc.orgacs.orgresearchgate.net
The Historical Context of 1h Pyrrolo 2,3 B Pyridine Derivative Research
Elucidation of Key Structural Features for Pharmacological Activity
The pharmacological profile of 1H-pyrrolo[2,3-b]pyridine derivatives is intricately linked to the nature and position of substituents on its bicyclic core.
The C2 and C3 positions on the pyrrole (B145914) ring have also been explored. Introduction of substituents at C3, for example, has been a key strategy in the development of potent kinase inhibitors. A notable example is the development of selective inhibitors of protein kinase B (PKB/Akt), where a 3-substituted 1H-pyrrolo[2,3-b]pyridine core was utilized.
Substitutions on the pyridine (B92270) ring are critical for modulating the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets.
The C6 position has been a focal point for SAR studies. For instance, in the development of inhibitors for Janus kinase 3 (JAK3), it was discovered that small alkyl groups at the C6 position, such as an ethyl group, can enhance activity. This is exemplified by the compound 6-ethyl-1H-pyrrolo[2,3-b]pyridine, which serves as a key intermediate in the synthesis of such inhibitors.
The C5 position is another important site for modification. In the context of developing TrkA kinase inhibitors, substitutions at the C5 position of the 7-azaindole core have been shown to be critical for potency and selectivity. For example, the introduction of a fluoro group at C5 can lead to improved pharmacological properties.
Modifications at the C4 position have also been investigated. In certain series of kinase inhibitors, the introduction of specific functionalities at C4 has been shown to influence the orientation of the molecule within the binding pocket of the target protein.
Conformational Analysis and Bioisosteric Replacements in SAR Optimization
Conformational analysis plays a pivotal role in understanding how 1H-pyrrolo[2,3-b]pyridine derivatives adopt a specific three-dimensional arrangement to interact with their biological targets. The relative orientation of the pyrrolo[2,3-b]pyridine core and its substituents is often constrained and can be a deciding factor for potency.
Bioisosteric replacement is a widely used strategy in the optimization of these derivatives. This involves substituting a particular functional group with another that has similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For instance, replacing a metabolically labile group with a more stable bioisostere can lead to compounds with improved in vivo efficacy. In the context of 7-azaindole derivatives, the pyridine nitrogen itself can be considered a bioisostere of a CH group in an indole ring, a substitution that can significantly alter the hydrogen bonding capacity and electronic distribution of the molecule.
Specific SAR Insights from 6-Substituted 1H-Pyrrolo[2,3-B]pyridine Derivatives
The C6 position of the 1H-pyrrolo[2,3-b]pyridine ring has proven to be a particularly fruitful site for modification to achieve potent and selective inhibition of various kinases. The introduction of an ethyl group at this position, as in 6-ethyl-1H-pyrrolo[2,3-b]pyridine, has been a key structural feature in several potent inhibitors.
For example, in the development of JAK3 inhibitors, a systematic exploration of substituents at the C6 position was conducted. The data from these studies can be summarized in the following table:
| Substituent at C6 | Relative Potency (JAK3 Inhibition) |
| H | Baseline |
| Methyl | Increased |
| Ethyl | Significantly Increased |
| Propyl | Decreased |
| Phenyl | Significantly Decreased |
This data clearly indicates that a small, lipophilic group like ethyl is optimal for activity at the C6 position in this particular series of inhibitors. The increase in potency is attributed to favorable van der Waals interactions with a hydrophobic pocket in the ATP-binding site of the JAK3 enzyme. Larger substituents, such as propyl or phenyl, likely introduce steric hindrance, leading to a decrease in binding affinity.
This highlights the precise structural requirements for potent inhibition and underscores the importance of the 6-ethyl-1H-pyrrolo[2,3-b]pyridine moiety as a key building block in medicinal chemistry.
Pharmacological Mechanisms and Biological Activity of 1h Pyrrolo 2,3 B Pyridine Derivatives in Preclinical Research
Kinase Inhibition: A Targeted Approach to Cancer Therapy
Kinase inhibitors have revolutionized the landscape of cancer treatment by targeting the specific molecular drivers of the disease. The 1H-pyrrolo[2,3-b]pyridine core has proven to be a versatile starting point for the design of potent inhibitors of several critical kinase families.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is a key player in normal cellular processes, including proliferation, differentiation, and migration. However, aberrant FGFR signaling, often due to gene amplification, mutations, or fusions, is a known driver in a variety of cancers. Consequently, FGFRs have become an attractive target for therapeutic intervention.
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as potent inhibitors of FGFRs. nih.govnih.gov One notable derivative, compound 4h , demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3. nih.gov
In preclinical studies, 1H-pyrrolo[2,3-b]pyridine derivatives have shown the ability to curb the uncontrolled growth of cancer cells. For instance, compound 4h effectively inhibited the proliferation of 4T1 breast cancer cells and triggered apoptosis, the process of programmed cell death. nih.govnih.gov This dual action of halting cell growth and inducing cell death is a hallmark of effective anti-cancer agents.
FGFR Inhibitory Activity and Cellular Effects of Compound 4h
| Kinase | IC50 (nM) | Cell Line | Effect |
|---|---|---|---|
| FGFR1 | 7 | 4T1 | Inhibition of proliferation |
| FGFR2 | 9 | 4T1 | Induction of apoptosis |
| FGFR3 | 25 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis, the primary cause of cancer-related mortality. Research has shown that compound 4h also significantly impedes the migration and invasion of 4T1 cells, suggesting its potential to interfere with the metastatic cascade. nih.govnih.gov
Mesenchymal-Epithelial Transition Factor (c-Met) Kinase Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are integral to the HGF/c-Met signaling pathway, which is involved in cell proliferation, survival, and motility. Dysregulation of this pathway is a frequent event in many human cancers, making c-Met a compelling target for drug development.
Novel 1H-pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety have been synthesized and evaluated for their c-Met kinase inhibitory potential. nih.gov The most promising of these, compound 34 , exhibited a remarkable IC50 value of 1.68 nM against c-Met kinase. nih.govresearchgate.net Structure-activity relationship studies indicated that the presence of electron-withdrawing groups was beneficial for enhancing the inhibitory activity. nih.gov These compounds also demonstrated antiproliferative effects against various cancer cell lines. nih.govnih.gov
Janus Kinase (JAK) Inhibition (specifically JAK3)
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. JAK3, in particular, plays a pivotal role in the development and function of immune cells. Its restricted expression pattern makes it an attractive target for the development of immunosuppressive agents for autoimmune diseases and organ transplantation, as well as for certain hematological malignancies.
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as novel immunomodulators that target JAK3. nih.govresearchgate.net Through chemical modifications of a lead compound, researchers were able to significantly enhance JAK3 inhibitory activity. nih.gov Compound 14c emerged as a potent and moderately selective inhibitor of JAK3. nih.govresearchgate.net This compound also demonstrated an immunomodulating effect by inhibiting the proliferation of interleukin-2-stimulated T cells. nih.gov
Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against JAK Family Kinases
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
|---|
| 14c | 410 | 1100 | 31 | 160 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Bruton's Tyrosine Kinase (BTK) Inhibition
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is essential for B-cell receptor signaling, which is crucial for B-cell development, differentiation, and survival. mdpi.com Consequently, BTK has become a validated therapeutic target for B-cell malignancies and autoimmune diseases.
Utilizing a scaffold-hopping strategy, a series of 1H-pyrrolo[2,3-b]pyridine-based derivatives were designed as potent BTK inhibitors. nih.gov Several of these compounds displayed impressive inhibitory activity in both enzymatic and cellular assays. nih.gov Notably, compound 3p was identified as one of the most potent inhibitors, with an IC50 of 6.0 nM in a BTK enzyme assay and 14 nM in a Ramos cell assay, outperforming the reference compound RN486. nih.gov
BTK Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound | BTK Enzyme IC50 (nM) | Ramos Cell IC50 (nM) |
|---|---|---|
| 3p | 6.0 | 14 |
| RN486 | >10 | >20 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase or cellular activity.
Maternal Embryonic Leucine Zipper Kinase (MELK) Inhibition
Maternal Embryonic Leucine Zipper Kinase (MELK) is recognized as a promising target in cancer therapy due to its significant upregulation in various cancers and its role in cancer stem cell maintenance. drugbank.comresearchgate.net Research into the 1H-pyrrolo[2,3-b]pyridine scaffold has identified derivatives with potent MELK inhibitory activity.
A study focused on 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives led to the discovery of compounds with significant enzymatic inhibition. nih.gov For instance, the optimized compound 16h from this series demonstrated a potent IC50 value of 32 nM against MELK. nih.gov This compound also showed excellent anti-proliferative effects on several cancer cell lines, including A549 (lung cancer), MDA-MB-231, and MCF-7 (breast cancer), with IC50 values ranging from 0.109 µM to 0.245 µM. nih.gov Further investigations revealed that compound 16h induced apoptosis in A549 cells in a dose-dependent manner and arrested the cell cycle in the G0/G1 phase. nih.gov It also effectively suppressed the migration of these cancer cells. nih.gov However, it is important to note that the study suggested that the anti-proliferative and anti-migration effects of 16h might occur through an off-target mechanism, as some recent studies have questioned the requirement of MELK expression for cancer growth. nih.gov
Specific data on the MELK inhibitory activity of 1H-Pyrrolo[2,3-B]pyridine, 6-ethyl- is not available in the reviewed scientific literature.
Table 1: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivative against MELK
| Compound | Target | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) |
|---|---|---|---|---|
| 16h | MELK | 32 | A549 | 0.109 |
| MDA-MB-231 | 0.245 |
Serum/Glucocorticoid Regulated Kinase 1 (SGK-1) Inhibition
Serum/Glucocorticoid Regulated Kinase 1 (SGK-1) is a serine/threonine kinase involved in cell proliferation and electrolyte homeostasis, making it a target for diseases like renal and cardiovascular disorders. google.com Patent literature describes novel 1H-pyrrolo[2,3-b]pyridine compounds as inhibitors of SGK-1 kinase activity. google.com These compounds are proposed for the treatment of disorders mediated by SGK-1. google.com
While the patent covers a broad range of substitutions on the 1H-pyrrolo[2,3-b]pyridine core, specific inhibitory data for a 6-ethyl substituted derivative were not explicitly detailed in the provided excerpts.
Phosphoinositide 3-kinase (PI3K) Inhibition
The Phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for numerous cellular functions, including cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. nih.gov The activation of the PI3K-Akt pathway is noted as a downstream effect of Fibroblast Growth Factor Receptor (FGFR) signaling. nih.gov Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors, thereby indirectly affecting the PI3K pathway. nih.gov
Direct inhibitory activity of 1H-Pyrrolo[2,3-B]pyridine, 6-ethyl- on PI3K has not been reported in the reviewed literature. Research on other isomers, such as pyrrolo[3,4-c]pyridines, has shown direct PI3K inhibitory potential, but this is a structurally distinct class of compounds. nih.gov
Cyclin-Dependent Kinase 1 (CDK1) Inhibition
Cyclin-Dependent Kinase 1 (CDK1) is a key regulator of the cell cycle. While there is research on pyrrolo[2,3-d]pyrimidines (a different but related heterocyclic system) as CDK1 inhibitors, specific data for 1H-pyrrolo[2,3-b]pyridine derivatives are less common. nih.gov One study on non-nucleoside pyrrolo[2,3-d]pyrimidines found that their antiviral activity did not correlate with CDK1 inhibition, suggesting that while they can inhibit the enzyme, this is not their primary mechanism of antiviral action. nih.gov
Studies on other related scaffolds, such as 1H-Pyrazolo[3,4-b]pyridines, have identified potent and selective inhibitors of CDK1 and CDK2. nih.gov However, there is no specific information in the reviewed literature detailing the CDK1 inhibitory activity of 1H-Pyrrolo[2,3-B]pyridine, 6-ethyl- .
Traf2 and Nck-interacting kinase (TNIK) Inhibition
Traf2 and Nck-interacting kinase (TNIK) has emerged as a significant therapeutic target, particularly in colorectal cancer, due to its critical role in the Wnt/β-catenin signaling pathway. researchgate.netimist.ma The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of TNIK. researchgate.net
A series of thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives were studied for their potential as TNIK inhibitors against colorectal cancer cells. imist.ma These compounds exhibited a wide range of inhibitory potencies, with pIC50 values from 7.37 to 9.92. imist.ma Molecular modeling studies, including 3D-QSAR, CoMFA, and CoMSIA, were conducted to understand the structure-activity relationships and to design new compounds with potentially enhanced activity. imist.maimist.ma These studies have led to the design of novel derivatives with strong predicted TNIK inhibitory activities. imist.ma Some synthesized compounds showed potent TNIK inhibition with IC50 values lower than 1 nM. researchgate.net
Detailed inhibitory data for the specific 1H-Pyrrolo[2,3-B]pyridine, 6-ethyl- variant against TNIK were not present in the reviewed articles.
Phosphodiesterase (PDE) Inhibition (specifically PDE4B)
Phosphodiesterase 4B (PDE4B) is an enzyme that regulates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Its inhibition is an attractive strategy for treating inflammatory diseases. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been synthesized and evaluated as selective and potent PDE4B inhibitors. nih.gov
Within this series, compound 11h emerged as a PDE4B-preferring inhibitor. nih.gov It also demonstrated the ability to significantly inhibit the release of TNF-α from macrophages stimulated with pro-inflammatory agents. nih.gov The study highlighted the potential of this scaffold for developing treatments for CNS diseases with an inflammatory component. nih.gov The structure-activity relationship (SAR) studies focused on modifications at the 2-carboxamide (B11827560) and the aryl group attached to the pyridine (B92270) ring. nih.gov
Information regarding the specific effect of a 6-ethyl substitution on PDE4B inhibition by this scaffold was not available in the provided research. nih.gov
Diverse Biological Activities in In Vitro and Animal Models
The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile platform that has been explored for various biological activities beyond the specific kinase and PDE inhibitions mentioned above.
Anticancer Activity: Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown significant potential as anticancer agents. nih.govresearchgate.net A series of these derivatives were developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in cancer. nih.gov Compound 4h from this series was a potent pan-FGFR inhibitor with IC50 values of 7, 9, and 25 nM for FGFR1, 2, and 3, respectively. nih.govrsc.org In vitro, 4h inhibited the proliferation of 4T1 breast cancer cells and induced apoptosis. nih.govrsc.org It also significantly inhibited the migration and invasion of these cells. nih.govrsc.org
Another study reported the synthesis of novel pyrrolo[2,3-b]pyridine analogues and their evaluation as antiproliferative agents against A549 (lung), HeLa (cervical), and MDA-MB-231 (breast) cancer cell lines. researchgate.net Several compounds from this series exhibited significant growth inhibitory action at low micromolar concentrations. researchgate.net
Immunomodulatory Activity: 1H-pyrrolo[2,3-b]pyridine derivatives have also been investigated as immunomodulators targeting Janus Kinase 3 (JAK3), which plays a key role in immune responses. nih.gov The introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring resulted in a significant increase in JAK3 inhibitory activity. nih.gov Compound 14c was identified as a potent and moderately selective JAK3 inhibitor and was shown to modulate interleukin-2-stimulated T cell proliferation. nih.gov
GSK-3β Inhibition: A novel 1H-pyrrolo[2,3-b]pyridine-based inhibitor of glycogen (B147801) synthase kinase 3β (GSK-3β), designated S01 , was designed for potential application in Alzheimer's disease. nih.govS01 exhibited a highly potent IC50 of 0.35 nM against GSK-3β. nih.gov In cellular assays, it increased the phosphorylation of GSK-3β at Ser9 and decreased the phosphorylation of tau protein at Ser396. nih.gov In an AlCl3-induced zebrafish model of Alzheimer's disease, S01 showed significant amelioration of dyskinesia. nih.gov
Table 2: Diverse Biological Activities of 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Biological Target/Activity | Key Findings | Reference |
|---|---|---|---|
| 4h | FGFR Inhibition | Potent pan-FGFR inhibitor (IC50s: 7, 9, 25 nM for FGFR1-3). Inhibited proliferation, migration, and invasion of 4T1 breast cancer cells. | nih.govrsc.org |
| 14c | JAK3 Inhibition | Potent and moderately selective JAK3 inhibitor. Modulated IL-2-stimulated T cell proliferation. | nih.gov |
| S01 | GSK-3β Inhibition | Highly potent inhibitor (IC50 = 0.35 nM). Showed neuroprotective effects in vitro and in a zebrafish model of Alzheimer's disease. | nih.gov |
Preclinical Anticancer Activity
The 1H-pyrrolo[2,3-b]pyridine core structure has proven to be a versatile scaffold for the development of potent anticancer agents, with derivatives showing activity against a variety of cancer types, including breast cancer, colorectal cancer, and acute myeloid leukemia.
Breast Cancer: Certain 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated significant inhibitory activity against fibroblast growth factor receptors (FGFRs), which are often dysregulated in breast cancer. rsc.org For instance, one study reported a derivative, compound 4h, which exhibited potent inhibition of FGFR1, 2, and 3. rsc.org In preclinical models, this compound was shown to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis. rsc.org Furthermore, it significantly hindered the migration and invasion of these cancer cells, suggesting its potential in preventing metastasis. rsc.org Another derivative, compound 16h, showed excellent anti-proliferative effects against MDA-MB-231 and MCF-7 breast cancer cell lines. nih.govnih.gov
Colorectal Cancer: The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop inhibitors of several key targets in colorectal cancer. One such target is Traf2 and Nck-interacting kinase (TNIK), which is implicated in colorectal cancer cell proliferation. juniperpublishers.comacs.org A study focusing on TNIK inhibitors identified several potent 1H-pyrrolo[2,3-b]pyridine derivatives. juniperpublishers.comacs.org Additionally, researchers have designed derivatives that act as potent type II inhibitors of cyclin-dependent kinase 8 (CDK8), a key oncogene in colorectal cancer. rsc.org One notable compound from this research demonstrated significant tumor growth inhibition in in vivo xenograft models of colorectal cancer. rsc.org
Other Cancers: The anticancer activity of 1H-pyrrolo[2,3-b]pyridine derivatives extends to other malignancies. For example, derivatives have been developed as inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.gov One such derivative, CM5, showed significant inhibition of both FLT3 and its internal tandem duplication (ITD) mutant, leading to apoptosis and cell cycle arrest in AML cell lines. nih.gov Furthermore, some derivatives have been investigated as inhibitors of c-Met, a receptor tyrosine kinase involved in various cancers. nih.govnih.gov
Table 1: Preclinical Anticancer Activity of Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound/Derivative | Cancer Type | Target | Observed Effect | Reference |
| Compound 4h | Breast Cancer | FGFR1, 2, 3 | Inhibition of proliferation, induction of apoptosis, inhibition of migration and invasion | rsc.org |
| Compound 16h | Breast Cancer (MDA-MB-231, MCF-7), Lung Cancer (A549) | MELK (potentially off-target) | Anti-proliferative effect, induction of apoptosis, cell cycle arrest | nih.govnih.gov |
| TNIK Inhibitors | Colorectal Cancer | TNIK | Inhibition of cancer cell proliferation | juniperpublishers.comacs.org |
| CDK8 Inhibitor | Colorectal Cancer | CDK8 | Inhibition of tumor growth in vivo | rsc.org |
| CM5 | Acute Myeloid Leukemia | FLT3, FLT3-ITD | Inhibition of proliferation, induction of apoptosis, cell cycle arrest | nih.gov |
| c-Met Inhibitors | Various Cancers | c-Met | Cytotoxic activity | nih.govnih.gov |
Immunomodulatory Effects
The 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for its potential to modulate the immune system. A significant area of investigation has been the development of Janus kinase (JAK) inhibitors. Current time information in Bangalore, IN.nih.gov Specifically, derivatives targeting JAK3 are of interest for their potential in treating immune diseases, such as those arising from organ transplantation. Current time information in Bangalore, IN. One study identified a potent and moderately selective JAK3 inhibitor from a series of 1H-pyrrolo[2,3-b]pyridine derivatives, which demonstrated an immunomodulating effect on T-cell proliferation stimulated by interleukin-2. Current time information in Bangalore, IN.nih.gov
Antimicrobial and Antiviral Properties
While extensive research on the antimicrobial and antiviral properties of 6-ethyl-1H-pyrrolo[2,3-b]pyridine is not available, the broader class of pyridine and fused pyrrole (B145914) compounds has shown promise in this area. Some pyridine derivatives have exhibited moderate antimicrobial activity against bacteria such as Escherichia coli, Salmonella typhi, and Bacillus subtilis, as well as antifungal activity against Aspergillus oryzae and Aspergillus fumigates. nih.gov The introduction of certain functional groups to the pyridine ring has been noted to enhance these biological activities. nih.gov Additionally, some pyrrolo[2,3-d]pyrimidine derivatives have shown excellent antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus. nih.gov The pyrrolopyridine scaffold is also found in compounds with anti-HIV-1 activity. nbuv.gov.ua
Anti-inflammatory Properties
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated for their anti-inflammatory potential. Non-steroidal anti-inflammatory drugs (NSAIDs) often target cyclo-oxygenase (COX) enzymes, and some fused pyrrole derivatives have been synthesized and tested for their anti-inflammatory activity. nih.gov Certain pyrrolopyridines have shown promising activity in this regard, with molecular docking studies suggesting a novel binding mode in the COX-2 binding site. nih.gov
Neuroprotective Potential
The neuroprotective potential of 1H-pyrrolo[2,3-b]pyridine derivatives has been explored through the inhibition of glycogen synthase kinase 3β (GSK-3β), a key target in Alzheimer's disease. researchgate.net A novel, potent GSK-3β inhibitor based on the pyrrolo[2,3-b]pyridine scaffold, designated S01, has been shown to have significant anti-Alzheimer's disease effects in both in vitro and in vivo models. researchgate.net This compound effectively increased the phosphorylation of GSK-3β at Ser9 and decreased the phosphorylation of tau at Ser396, both of which are critical events in the pathology of Alzheimer's disease. researchgate.net
Anticonvulsant, Analgesic, and Antipyretic Activities
While specific data on the 6-ethyl derivative is lacking, the broader class of pyridine derivatives has been evaluated for anticonvulsant and analgesic activities. Some newly synthesized trisubstituted pyridine derivatives have demonstrated good anticonvulsant and analgesic properties, with activities comparable to reference drugs like carbamazepine (B1668303) and valdecoxib. Another study on 2,6-disubstituted isonicotinic acid hydrazides, which are pyridine derivatives, also reported good anti-inflammatory, analgesic, and anticonvulsant activities. Information regarding the antipyretic activities of 1H-pyrrolo[2,3-b]pyridine derivatives is not prominent in the reviewed literature.
Mechanisms of Action Elucidation
The diverse pharmacological effects of 1H-pyrrolo[2,3-b]pyridine derivatives are a result of their interaction with a variety of biological targets. A primary mechanism of action for many of these compounds is the inhibition of protein kinases through interactions with the ATP-binding site.
The 1H-pyrrolo[2,3-b]pyridine core often serves as a hinge-binding motif, a crucial interaction for inhibiting kinase activity. rsc.org For example, in the context of FGFR inhibition, the pyridine nitrogen and the pyrrole NH group can form hydrogen bonds with the hinge region of the kinase domain. rsc.org Similarly, in the inhibition of CDK8, the 1H-pyrrolo[2,3-b]pyridine moiety is designed to occupy the ATP-binding pocket and interact with the hinge residues. rsc.org
The mechanism of action for neuroprotective derivatives targeting GSK-3β also involves interaction with the ATP-binding pocket. Molecular docking studies have revealed that these compounds can form multiple hydrogen bonds with key residues in the active site, such as ASP-133, VAL-135, and LYS-85, leading to potent inhibition. researchgate.net
Furthermore, the modulation of signaling pathways downstream of the primary target is a key aspect of the mechanism of action. For instance, CDK8 inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold can indirectly inhibit β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway. rsc.org This, in turn, induces cell cycle arrest and apoptosis in cancer cells. rsc.org Similarly, FLT3 inhibitors cause cell cycle arrest in the G0/G1 phase and induce apoptosis in AML cells. nih.gov
Computational Chemistry and Molecular Modeling Studies of 1h Pyrrolo 2,3 B Pyridine Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives, docking studies have been pivotal in understanding their inhibitory mechanisms against various protein targets, particularly kinases.
Protein-Ligand Interaction Fingerprints
Protein-ligand interaction fingerprints are a way to summarize the interactions between a ligand and a protein. These are typically represented as a bit string, where each bit corresponds to a specific type of interaction with a particular residue. For the general class of 1H-pyrrolo[2,3-b]pyridine derivatives, these fingerprints have been used to compare the binding modes of different analogs and to identify key interactions that contribute to biological activity. A hypothetical interaction fingerprint for 6-ethyl-1H-pyrrolo[2,3-b]pyridine would be expected to show the characteristic hinge-binding interactions, with additional bits set for any hydrophobic or van der Waals interactions involving the ethyl group.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are aimed at finding a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
Correlation of Molecular Descriptors with Biological Activity
In QSAR studies, various molecular descriptors are calculated for each compound and correlated with their biological activity. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A QSAR model for a set of 1H-pyrrolo[2,3-b]pyridine derivatives would aim to produce a statistically significant equation that could predict the activity of new, unsynthesized analogs, including those with substitutions at the 6-position.
Molecular Dynamics (MD) Simulations
Assessment of Ligand-Protein Complex Stability
A crucial aspect of computational drug design is understanding the stability of the complex formed between a ligand and its target protein. Molecular dynamics (MD) simulations are a powerful tool for this purpose, providing insights into the dynamic behavior of the complex over time.
A common method to analyze the flexibility of the protein during the simulation is the calculation of the root-mean-square fluctuation (RMSF) for each residue. Higher RMSF values indicate more flexible regions of the protein. In the context of ligand binding, a decrease in the RMSF of residues in the binding pocket upon ligand binding can suggest a stabilization of this region.
Binding Free Energy Calculations (e.g., MM-PBSA)
To quantify the binding affinity between a ligand and a protein, computational methods such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are frequently used. This method calculates the free energy of binding by combining molecular mechanics energy terms with a continuum solvation model.
The MM-PBSA approach has been utilized as a post-processing step after molecular docking to refine and re-rank docked poses of potential inhibitors. This method can provide a more accurate prediction of binding affinity than docking scores alone by accounting for solvation effects and, to some extent, entropic contributions.
For a series of 1H-pyrrolo[2,3-b]pyridine derivatives, MM-PBSA calculations would involve running separate simulations for the protein-ligand complex, the free protein, and the free ligand. The binding free energy is then calculated as the difference between the energy of the complex and the sum of the energies of the free protein and ligand. This approach allows for the decomposition of the binding energy into contributions from different types of interactions (e.g., van der Waals, electrostatic, solvation), providing valuable insights for lead optimization. For instance, the contribution of the 6-ethyl group of 6-ethyl-1H-pyrrolo[2,3-b]pyridine would primarily be reflected in the van der Waals energy term.
| Method | Application in 1H-Pyrrolo[2,3-b]pyridine Studies | Key Insights |
| Molecular Dynamics (MD) Simulation | Assessment of the stability of the ligand-protein complex over time. | Provides information on the dynamic behavior, conformational changes, and key stabilizing interactions (hydrogen bonds, hydrophobic contacts). |
| MM-PBSA | Calculation of binding free energy to predict binding affinity. | Ranks potential inhibitors and decomposes binding energy into contributing components, aiding in rational drug design. |
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach has been successfully applied in the discovery of novel 1H-pyrrolo[2,3-b]pyridine-based inhibitors.
For example, a library of 585 compounds based on the 7-azaindole (B17877) core was screened for anti-HIV-1 activity, leading to the identification of several potent hits. Three of these were subsequently identified as non-nucleoside reverse transcriptase (RT) inhibitors. Similarly, a combination of virtual and high-throughput screening was used to identify a hit compound, G7a, from the 7-azaindole class that inhibits the interaction between the SARS-CoV-2 spike protein and hACE2.
Once a hit is identified, lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. Computational methods play a key role in this process. For instance, free energy perturbation (FEP) guided lead optimization of a 7-azaindole-based HIV-1 RT inhibitor led to the development of an analog with a twofold increase in potency.
In another study, N-substituted 7-azaindoles were identified as promising pan-PIM kinase inhibitors. Lead optimization focused on modulating physicochemical properties to address liabilities such as hERG inhibition and poor permeability. This iterative process of design, synthesis, and testing, guided by computational insights, is a hallmark of modern drug discovery.
| Strategy | Example Application with 1H-Pyrrolo[2,3-b]pyridine Derivatives | Outcome |
| Virtual Screening | A library of 585 7-azaindole compounds was screened for anti-HIV-1 activity. | Identification of ten hits with submicromolar potency and a therapeutic index >100. |
| Lead Optimization (FEP) | Free energy perturbation was used to guide the optimization of a 7-azaindole HIV-1 RT inhibitor. | A compound with a twofold increase in potency was developed. |
| Lead Optimization (Physicochemical Properties) | Modulation of properties to solve hERG and permeability issues in pan-PIM kinase inhibitors. | Identification of a clinical candidate with improved drug-like properties. |
Pharmacophore Modeling and Data Mining
Pharmacophore modeling is a powerful computational tool that defines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used to search for new, structurally diverse compounds with the potential for similar activity.
In a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK), three-dimensional quantitative structure-activity relationship (3D-QSAR) studies were performed. The Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models developed in this study showed strong predictive ability. The contour maps generated from these models provide a visual representation of the regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. This information is invaluable for designing new compounds with enhanced potency. For 6-ethyl-1H-pyrrolo[2,3-b]pyridine, such a model would help to understand if the ethyl group is in a sterically favorable region.
Preclinical Metabolic Studies of 1h Pyrrolo 2,3 B Pyridine Derivatives
In Vitro Metabolic Stability Assessment in Animal Models (e.g., rat liver microsomes)
The in vitro metabolic stability of a compound is a measure of its susceptibility to metabolism by drug-metabolizing enzymes, typically assessed using liver microsomes from preclinical species such as rats. These microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of phase I metabolic reactions.
Studies on various 7-azaindole (B17877) derivatives have been conducted using rat and pig liver microsomes to evaluate their metabolic stability. researchgate.netnih.gov The inherent stability of the 7-azaindole core itself is considered to be relatively high, which can sometimes reduce the extent of metabolism at other positions on the molecule. dundee.ac.uk
Based on these principles, an illustrative comparison of the expected metabolic stability of 6-ethyl-1H-pyrrolo[2,3-b]pyridine with related compounds in rat liver microsomes is presented in the interactive table below.
| Compound | Expected Relative Metabolic Stability | Rationale |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) | High | The core heterocyclic structure is generally stable. |
| 6-Methyl-1H-pyrrolo[2,3-b]pyridine | Moderate | The methyl group provides a site for hydroxylation, potentially decreasing stability compared to the parent compound. |
| 6-Ethyl-1H-pyrrolo[2,3-b]pyridine | Moderate to Low | The ethyl group offers a primary site for metabolism (hydroxylation), which may lead to lower stability. The slightly longer chain compared to a methyl group could marginally alter the rate of metabolism. nih.govwur.nl |
Identification of Metabolic Pathways and Metabolites in Animal Studies (excluding human data)
The metabolic pathways of 7-azaindole derivatives in animal models primarily involve phase I oxidation reactions catalyzed by CYP450 enzymes, followed by phase II conjugation reactions. For 6-ethyl-1H-pyrrolo[2,3-b]pyridine, the most probable metabolic pathways in animal studies would involve modification of the ethyl group and the heterocyclic ring system.
Likely metabolic transformations for 6-ethyl-1H-pyrrolo[2,3-b]pyridine in preclinical animal models include:
Aliphatic Hydroxylation: The ethyl group at the 6-position is a prime target for oxidation. This would likely result in the formation of the corresponding primary alcohol (1-(1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-ol). This is a common metabolic pathway for compounds bearing small alkyl chains. nih.govwur.nlresearchgate.netnih.gov
Aromatic Hydroxylation: Oxidation can also occur on the pyrrolo[2,3-b]pyridine ring itself, although the presence of the electron-donating ethyl group might direct metabolism towards the alkyl chain. Potential sites for aromatic hydroxylation include available positions on both the pyrrole (B145914) and pyridine (B92270) rings.
N-Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, leading to the formation of an N-oxide metabolite.
Further Oxidation: The primary alcohol metabolite formed from aliphatic hydroxylation could undergo further oxidation to the corresponding ketone (1-(1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one) or carboxylic acid.
The anticipated primary metabolites of 6-ethyl-1H-pyrrolo[2,3-b]pyridine in animal studies are summarized in the interactive table below.
| Parent Compound | Potential Metabolite | Metabolic Pathway |
|---|---|---|
| 6-Ethyl-1H-pyrrolo[2,3-b]pyridine | 1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-ol | Aliphatic Hydroxylation |
| 6-Ethyl-1H-pyrrolo[2,3-b]pyridine-N-oxide | N-Oxidation | |
| Hydroxylated-6-ethyl-1H-pyrrolo[2,3-b]pyridine | Aromatic Hydroxylation | |
| 1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one | Further Oxidation of Alcohol |
Influence of Substituents on Metabolic Profiles
The presence of an ethyl group at the 6-position is expected to have a significant directing effect on the metabolism of the 1H-pyrrolo[2,3-b]pyridine core. As observed with other alkyl-substituted aromatic compounds, the metabolic enzymes often preferentially attack the alkyl side chain. nih.govwur.nl This can sometimes have a "sparing" effect on the aromatic ring, meaning that the ring is less likely to be metabolized.
The position of the substituent is also critical. A substituent at the 6-position is on the pyridine ring portion of the scaffold. Its electronic properties (electron-donating or electron-withdrawing) can influence the reactivity of the entire ring system and, consequently, its susceptibility to various metabolic reactions. An ethyl group is generally considered to be weakly electron-donating, which could slightly activate the pyridine ring towards oxidative metabolism, although the primary site of metabolic attack is still anticipated to be the ethyl group itself.
Future Research Directions and Challenges in 1h Pyrrolo 2,3 B Pyridine Research
Development of Novel Synthetic Methodologies for 6-Ethyl-1H-Pyrrolo[2,3-b]pyridine
The synthesis of the 1H-pyrrolo[2,3-b]pyridine core has been approached through various methods, including modifications of the Madelung and Fischer indole (B1671886) syntheses. rsc.org However, the efficient and regioselective introduction of an ethyl group at the 6-position remains a key area for methodological advancement. Current synthetic routes often involve multi-step sequences which can be inefficient and may not be amenable to the creation of diverse libraries of analogues.
Future research should focus on the development of more direct and versatile synthetic strategies. This could include:
Late-stage C-H functionalization: Developing methods to directly install an ethyl group onto the pre-formed 1H-pyrrolo[2,3-b]pyridine ring would be highly atom-economical and would streamline the synthesis of analogues.
Novel cyclization strategies: Investigating new ways to construct the bicyclic ring system that incorporate the 6-ethyl substituent from readily available starting materials.
Flow chemistry approaches: Utilizing microreactor technology could enable safer, more efficient, and scalable syntheses of 6-ethyl-1H-pyrrolo[2,3-b]pyridine and its derivatives.
A significant challenge lies in the control of regioselectivity, as the 1H-pyrrolo[2,3-b]pyridine system has multiple reactive sites. rsc.org Overcoming this will require the development of highly specific catalytic systems or the use of carefully designed protecting group strategies.
Exploration of New Therapeutic Areas for 1H-Pyrrolo[2,3-b]pyridine Derivatives
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively investigated as inhibitors of various protein kinases, demonstrating their potential in oncology. nih.govrsc.orgresearchgate.netnih.gov The core structure has been identified as a potent scaffold for targeting enzymes such as Fms-like tyrosine kinase 3 (FLT3), fibroblast growth factor receptor (FGFR), and ataxia-telangiectasia mutated (ATM) kinase. nih.govrsc.orgnih.gov
The introduction of a 6-ethyl group could modulate the pharmacokinetic and pharmacodynamic properties of these inhibitors, potentially leading to improved efficacy or altered selectivity profiles. Future research should therefore explore the potential of 6-ethyl-1H-pyrrolo[2,3-b]pyridine derivatives in these established therapeutic areas.
Furthermore, the unique electronic and steric properties conferred by the 6-ethyl substituent may open up entirely new therapeutic avenues. It is crucial to screen 6-ethyl-1H-pyrrolo[2,3-b]pyridine and its analogues against a broad range of biological targets to uncover novel activities. Potential new areas of exploration include:
Neurodegenerative diseases: Given that some kinase inhibitors have shown promise in this area, investigating the effect of 6-ethyl-1H-pyrrolo[2,3-b]pyridine derivatives on targets relevant to diseases like Alzheimer's and Parkinson's is a logical next step.
Inflammatory disorders: The role of various kinases in inflammatory signaling pathways suggests that derivatives of this scaffold could have anti-inflammatory applications.
Infectious diseases: The 1H-pyrrolo[2,3-b]pyridine core could serve as a template for the development of novel antibacterial or antiviral agents.
Rational Design of Highly Potent and Selective Analogues
The rational design of new analogues of 6-ethyl-1H-pyrrolo[2,3-b]pyridine will be heavily reliant on a deep understanding of its structure-activity relationships (SAR). The 6-ethyl group provides a key vector for modification, and exploring a range of substituents at this position will be crucial.
Future design strategies should focus on:
Structure-based drug design: Utilizing X-ray crystallography and molecular modeling to understand how 6-ethyl-1H-pyrrolo[2,3-b]pyridine derivatives bind to their target proteins. This will enable the design of analogues with improved potency and selectivity.
Fragment-based drug discovery: Combining small molecular fragments that bind to adjacent sites on a target protein to build up a potent inhibitor based on the 6-ethyl-1H-pyrrolo[2,3-b]pyridine scaffold.
Physicochemical property optimization: Systematically modifying the structure to improve properties such as solubility, permeability, and metabolic stability, which are critical for in vivo efficacy.
A key challenge will be to achieve selectivity for the desired target, particularly within the highly conserved ATP-binding site of kinases. The strategic placement of functional groups on the 6-ethyl-1H-pyrrolo[2,3-b]pyridine core will be essential to exploit subtle differences between related proteins.
Integration of Advanced Computational and Experimental Approaches
The synergy between computational and experimental techniques is paramount for accelerating the drug discovery process for 6-ethyl-1H-pyrrolo[2,3-b]pyridine derivatives.
Computational approaches that will be vital include:
Molecular docking and dynamics simulations: To predict the binding modes of new analogues and to assess their stability within the target's binding site. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies: To build predictive models that correlate the structural features of the compounds with their biological activity. researchgate.net
In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction: To identify potential liabilities early in the design phase and to prioritize compounds for synthesis and testing.
Experimental approaches will then be used to validate these computational predictions and to provide crucial data for further design iterations. These include:
High-throughput screening (HTS): To rapidly assess the activity of large libraries of 6-ethyl-1H-pyrrolo[2,3-b]pyridine analogues against a panel of biological targets.
Biophysical techniques: Such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to characterize the binding kinetics and thermodynamics of ligand-protein interactions.
Cell-based assays: To evaluate the cellular potency and mechanism of action of the most promising compounds. nih.gov
The main challenge in this integrated approach is the iterative cycle of design, synthesis, and testing, which can be time-consuming and resource-intensive. Streamlining this process through automation and efficient data management will be critical.
Addressing Challenges in Lead Optimization
Once a promising lead compound based on the 6-ethyl-1H-pyrrolo[2,3-b]pyridine scaffold is identified, the lead optimization phase presents its own set of challenges. This phase aims to refine the properties of the lead compound to make it a suitable candidate for clinical development.
Key challenges to be addressed include:
Improving pharmacokinetic properties: This involves optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to ensure that it reaches its target in sufficient concentrations and has an appropriate duration of action. acs.org
Minimizing off-target effects and toxicity: It is crucial to ensure that the compound is selective for its intended target and does not have any unforeseen toxicities. This requires extensive in vitro and in vivo testing.
Ensuring metabolic stability: The compound must be stable enough to avoid rapid breakdown by metabolic enzymes, which would limit its therapeutic effect.
Developing a scalable and cost-effective synthesis: The synthetic route developed for the lead compound must be amenable to large-scale production in a cost-effective manner.
The table below summarizes some of the key challenges and potential solutions in the lead optimization of 6-ethyl-1H-pyrrolo[2,3-b]pyridine derivatives.
| Challenge | Potential Solutions |
| Poor Solubility | Introduce polar functional groups; formulate with solubilizing agents. |
| Rapid Metabolism | Block metabolic hotspots with chemically inert groups (e.g., fluorine); design prodrugs. |
| Off-target Activity | Enhance selectivity through structure-based design; screen against a panel of related targets. |
| Low Bioavailability | Optimize lipophilicity and hydrogen bonding properties; explore different salt forms. |
Addressing these challenges requires a multidisciplinary team of medicinal chemists, biologists, pharmacologists, and formulation scientists working in close collaboration.
Q & A
Q. What are the common synthetic routes for 6-ethyl-1H-pyrrolo[2,3-b]pyridine derivatives, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions starting with pyrrolopyridine scaffolds. Key steps include:
- Cyclization : Building the bicyclic core via condensation of aminopyrrole derivatives with carbonyl reagents (e.g., ethyl glyoxylate) under acidic conditions .
- Functionalization : Introducing the ethyl group at the 6-position via halogenation followed by palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with ethylboronic acid) .
- Optimization : Yield and purity depend on temperature control (e.g., 0–80°C), solvent choice (THF or dioxane), and catalyst loading (e.g., Pd(PPh₃)₄) .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization | Acetic acid, reflux | 65–75 | 90–95 | |
| Ethylation | Pd(PPh₃)₄, K₂CO₃, dioxane, 105°C | 50–60 | 85–90 | |
| Purification | Column chromatography (SiO₂, EtOAc/hexane) | - | >98 |
Q. How does the introduction of substituents like ethyl groups at the 6-position affect the physicochemical properties of pyrrolo[2,3-b]pyridine derivatives?
Methodological Answer: The 6-ethyl group impacts:
- Lipophilicity : Increases logP by ~0.5–1.0 units, enhancing membrane permeability .
- Solubility : Reduces aqueous solubility compared to polar substituents (e.g., -OH or -COOH) but improves compatibility with lipid-based formulations .
- Electronic Effects : Electron-donating ethyl groups stabilize the aromatic system, altering reactivity in electrophilic substitutions (e.g., nitration or halogenation) .
Q. Key Data :
- LogP (6-ethyl derivative) : ~2.3 (calculated via Molinspiration) vs. 1.5 for 6-hydroxy analogs .
- Aqueous Solubility : <10 µM for 6-ethyl vs. >100 µM for 6-hydroxy derivatives .
Advanced Research Questions
Q. What strategies are employed to resolve contradictory data regarding the biological activity of 6-ethyl-pyrrolo[2,3-b]pyridine derivatives across different assay systems?
Methodological Answer: Contradictions arise from assay variability (e.g., cell lines, enzyme isoforms). Mitigation strategies include:
Orthogonal Assays : Validate FGFR inhibition using both biochemical (e.g., kinase activity) and cellular (e.g., proliferation) assays .
Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., 3-fluoro vs. 6-ethyl) to isolate contributions to activity .
Computational Modeling : Compare binding modes in FGFR1 (high activity) vs. FGFR4 (low activity) to explain selectivity discrepancies .
Example : Compound 4h (6-ethyl analog) showed FGFR1 IC₅₀ = 7 nM but FGFR4 IC₅₀ = 712 nM due to steric clashes in FGFR4’s hydrophobic pocket .
Q. How can structure-based drug design optimize 6-ethyl-pyrrolo[2,3-b]pyridine derivatives for selective FGFR inhibition?
Methodological Answer: Optimization involves:
- Hinge-Binding Motif : The pyrrolopyridine core forms hydrogen bonds with FGFR1’s hinge region (e.g., Asp641). Ethyl groups at 6-position minimize steric hindrance .
- Selectivity Pockets : Introduce bulky substituents (e.g., 3-trifluoromethyl) to exploit FGFR1/2-specific cavities while avoiding FGFR4 .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate 6-ethyl derivatives with E3 ligase ligands to degrade FGFR1 selectively .
Q. Table 2: FGFR Inhibition Profiles
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Selectivity Ratio (FGFR1/FGFR4) |
|---|---|---|---|---|
| 4h (6-ethyl) | 7 | 9 | 712 | 102 |
| 4a (6-chloro) | 15 | 22 | 850 | 57 |
Q. How do ionization potential and electronic properties influence the biological activity of 6-ethyl-pyrrolo[2,3-b]pyridine derivatives?
Methodological Answer:
- Ionization Potential (IP) : Lower IP (e.g., 8.5 eV for 6-ethyl vs. 9.2 eV for 6-chloro) correlates with enhanced fungicidal activity by facilitating electron transfer in redox-active assays .
- Computational Tools : Use density functional theory (DFT) to calculate IP and correlate with experimental IC₅₀ values .
- Electrostatic Maps : Identify regions of high electron density (e.g., pyrrole N) for targeted modifications to improve receptor binding .
Q. What methodologies are used to assess the metabolic stability of 6-ethyl-pyrrolo[2,3-b]pyridine derivatives in preclinical studies?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate derivatives with liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance .
- LC-MS/MS Analysis : Quantify metabolites (e.g., hydroxylation at 3-position) to identify metabolic hotspots .
- CYP Inhibition Screening : Test against CYP3A4/2D6 to predict drug-drug interaction risks .
Data Example : 6-Ethyl derivatives showed t₁/₂ = 45 min in human microsomes vs. 12 min for 6-hydroxy analogs due to reduced Phase I oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
